Antazoline phosphate

Catalog No.
S518991
CAS No.
154-68-7
M.F
C17H22N3O4P
M. Wt
363.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antazoline phosphate

CAS Number

154-68-7

Product Name

Antazoline phosphate

IUPAC Name

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;phosphoric acid

Molecular Formula

C17H22N3O4P

Molecular Weight

363.3 g/mol

InChI

InChI=1S/C17H19N3.H3O4P/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;1-5(2,3)4/h1-10H,11-14H2,(H,18,19);(H3,1,2,3,4)

InChI Key

DUIGUKRYYAGJAF-UHFFFAOYSA-N

SMILES

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

Analergine, Antasten, Antazoline, Antazoline Hydrochloride, Antazoline Phosphate, Antazoline Phosphate (1:1), Antistine, Arithmin, Hydrochloride, Antazoline, Imidamine, Phenazoline, Phosphate, Antazoline

Canonical SMILES

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OP(=O)(O)O

Description

The exact mass of the compound Antazoline phosphate is 363.1348 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755865. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cardiology

Antazoline has been shown to be an effective and safe antiarrhythmic drug in the termination of atrial fibrillation .

Method of Application: The study involved the analysis of plasma from volunteers following a single intravenous administration of 100 mg of Antazoline mesylate .

Pharmacokinetics

Despite its long presence in the market, Antazoline’s ADME parameters and pharmacokinetic effects in humans are poorly characterized .

Metabolism Study

Antazoline has been studied for its metabolism in both in vitro and in vivo settings .

Method of Application: The study involved the analysis of plasma from volunteers following a single intravenous administration of 100 mg of Antazoline mesylate . In vitro cultures of human hepatocytes were also analyzed .

Pharmacological Hypotheses Formulating

Antazoline’s ADME parameters and pharmacokinetic effects in humans are poorly characterized . A study was conducted to fill this gap by generating in vitro and in vivo data and developing a physiologically based pharmacokinetic model describing Antazoline and its main metabolite disposition .

Results: The model enables the assessment of Antazoline’s effect in various clinical scenarios with the possibility to account for population differences or CP mediated drug-drug interactions .

UV Spectrophotometry

Antazoline phosphate has been used in UV spectrophotometry for the simultaneous determination of Antazoline and its degradation product .

Method of Application: The study involved the use of a spectrometer and Antazoline phosphate obtained from Sigma without further purification .

Results: The study found a best fit of numerical data that was suitable for separating the contributions of the two components in the mixture .

Potential New Drug Candidate

Further investigation of the activity profile of the new hydroxylated M2 metabolite of Antazoline might result in an active substance with a different pharmacological profile than the parent molecule, and potentially a new drug candidate .

Method of Application: This involves the study of the pharmacokinetics of the metabolites of Antazoline .

Results: The study revealed that further investigation of the activity profile of the new hydroxylated M2 metabolite of Antazoline might result in an active substance with a different pharmacological profile than the parent molecule .

Antazoline phosphate is the phosphate salt of antazoline, which is a first-generation antihistamine. Its chemical formula is C17H22N3O4P, and it is characterized by a complex structure that includes an imidazoline ring and a benzyl group. Antazoline phosphate acts as a histamine H1 receptor antagonist, effectively blocking the physiological effects of histamine in the body .

  • Oxidation: Under specific conditions, antazoline phosphate can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The compound can undergo reduction reactions using agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The imidazoline ring and benzyl groups are capable of substitution reactions with suitable reagents such as halogens and alkylating agents .

Major Reaction Products

The products formed from these reactions depend on the reagents and conditions used. For example:

  • Oxidation may yield oxidized imidazoline derivatives.
  • Substitution reactions can produce various substituted analogs.

Antazoline phosphate exhibits significant biological activity as a histamine H1 receptor antagonist. By selectively binding to the H1 receptors without activating them, it effectively blocks the action of endogenous histamine, leading to temporary relief from symptoms associated with allergic reactions such as nasal congestion and allergic conjunctivitis .

The primary biochemical pathway affected by this compound is the histamine signaling pathway. This action can be influenced by environmental factors such as the presence of other drugs and individual variations in metabolism.

The synthesis of antazoline phosphate involves several steps:

  • Formation of Imidazoline Ring: The process begins with the reaction of benzylamine with phenylacetonitrile to form N-benzyl-N-phenylacetamide.
  • Cyclization: This intermediate undergoes cyclization to form the imidazoline ring.
  • Phosphorylation: Finally, phosphorylation occurs using phosphoric acid to yield antazoline phosphate .

In industrial settings, these methods are optimized for high yield and purity while adhering to pharmaceutical standards.

Antazoline phosphate is primarily used in the treatment of allergic conditions. Its applications include:

  • Nasal Decongestants: It helps relieve nasal congestion associated with allergies.
  • Ophthalmic Solutions: Often formulated in eye drops for treating allergic conjunctivitis when combined with other agents like naphazoline .

Antazoline phosphate shares similarities with several other compounds in terms of structure and function. Here are some notable comparisons:

Compound NameChemical FormulaMechanism of ActionUnique Features
DiphenhydramineC17H21NHistamine H1 receptor antagonistMore sedative effects; used for sleep aid
ChlorpheniramineC16H19ClN2Histamine H1 receptor antagonistLess sedative; often used in allergy medications
PromethazineC17H20N2SHistamine H1 receptor antagonistStronger sedative; also used for nausea

Uniqueness of Antazoline Phosphate

Antazoline phosphate's unique aspect lies in its dual role as both an antihistamine and an effective treatment for allergic conjunctivitis when used in combination with other agents. Its specific chemical structure allows for targeted action on histamine receptors while minimizing central nervous system side effects compared to some other first-generation antihistamines .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

363.13479319 g/mol

Monoisotopic Mass

363.13479319 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VPR5FPH326

Related CAS

91-75-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Antazoline Phosphate is the phosphate salt of antazoline, an ethylenediamine derivative with histamine H1 antagonistic and sedative properties. Antazoline antagonizes histamine H1 receptor and prevents the typical allergic symptoms caused by histamine activities on capillaries, skin, mucous membranes, gastrointestinal and bronchial smooth muscles. These histamine activities include vasodilation, bronchoconstriction, increased vascular permeability, pain, itching, and spasmodic contractions of gastrointestinal smooth muscles. Antazoline is used to provide symptomatic relieve of allergic symptoms.

MeSH Pharmacological Classification

Anti-Allergic Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Irritant

Other CAS

154-68-7

Wikipedia

Antazoline phosphate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Balsam P, Koźluk E, Peller M, Piątkowska A, Lodziński P, Kiliszek M, Kołtowski Ł, Grabowski M, Opolski G. Antazoline for termination of atrial fibrillation during the procedure of pulmonary veins isolation. Adv Med Sci. 2015 Sep;60(2):231-5. doi: 10.1016/j.advms.2015.03.002. Epub 2015 Apr 1. PubMed PMID: 25919055.
2: Piotrowski R, Kryński T, Baran J, Futyma P, Stec S, Kułakowski P. Antazoline for rapid termination of atrial fibrillation during ablation of accessory pathways. Cardiol J. 2014;21(3):299-303. doi: 10.5603/CJ.a2013.0121. Epub 2013 Aug 30. PubMed PMID: 23990192.
3: Wang R, Chu Y, Li X, Wan B, Yu T, Wang L, Hao L, Guo M. Determination of antazoline hydrochloride in rat plasma and excreta by reversed-phase ion-pair chromatography and its application to pharmacokinetics. Biomed Chromatogr. 2013 Dec;27(12):1595-602. doi: 10.1002/bmc.2965. Epub 2013 Jul 12. PubMed PMID: 23847054.
4: Li X, Chu Y, Ke Y, Wang L, Yu T, Hao L. Determination of antazoline hydrochloride in Beagle dog plasma by HPLC-UV and its application to pharmacokinetics. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Jun 15;929:97-101. doi: 10.1016/j.jchromb.2013.04.021. Epub 2013 Apr 20. PubMed PMID: 23669609.
5: Farkowski MM, Maciag A, Dabrowski R, Pytkowski M, Kowalik I, Szwed H. Clinical efficacy of antazoline in rapid cardioversion of paroxysmal atrial fibrillation--a protocol of a single center, randomized, double-blind, placebo-controlled study (the AnPAF Study). Trials. 2012 Sep 11;13:162. doi: 10.1186/1745-6215-13-162. PubMed PMID: 22967497; PubMed Central PMCID: PMC3502525.
6: Asadpour-Zeynali K, Ghavami R, Esfandiari R, Soheili-Azad P. Simultaneous determination of antazoline and naphazoline by the net analyte signal standard addition method and spectrophotometric technique. J AOAC Int. 2010 Nov-Dec;93(6):1995-2001. PubMed PMID: 21313830.
7: Hemmateenejad B, Ghavami R, Miri R, Shamsipur M. Net analyte signal-based simultaneous determination of antazoline and naphazoline using wavelength region selection by experimental design-neural networks. Talanta. 2006 Feb 15;68(4):1222-9. doi: 10.1016/j.talanta.2005.07.045. Epub 2005 Aug 24. PubMed PMID: 18970453.
8: Meloun M, Syrový T, Vrána A. The thermodynamic dissociation constants of ambroxol, antazoline, naphazoline, oxymetazoline and ranitidine by the regression analysis of spectrophotometric data. Talanta. 2004 Feb 27;62(3):511-22. doi: 10.1016/j.talanta.2003.08.027. PubMed PMID: 18969326.
9: Souri E, Amanlou M, Farsam H, Afshari A. A rapid derivative spectrophotometric method for simultaneous determination of naphazoline and antazoline in eye drops. Chem Pharm Bull (Tokyo). 2006 Jan;54(1):119-22. PubMed PMID: 16394564.
10: Rojsitthisak P, Wichitnithad W, Pipitharome O, Sanphanya K, Thanawattanawanich P. Simple HPLC determination of benzalkonium chloride in ophthalmic formulations containing antazoline and tetrahydrozoline. PDA J Pharm Sci Technol. 2005 Sep-Oct;59(5):332-7. PubMed PMID: 16316068

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